3-Methylnaphthalen-1-amine

Übersicht

Beschreibung

3-Methylnaphthalen-1-amine is a chemical compound that is structurally related to naphthalene, a bicyclic aromatic hydrocarbon, with a methyl group and an amine group attached to the naphthalene framework. While the provided papers do not directly discuss 3-Methylnaphthalen-1-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of related compounds, which can be informative for understanding 3-Methylnaphthalen-1-amine.

Synthesis Analysis

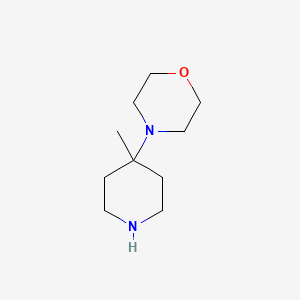

The synthesis of related amines involves several key steps, including Michael addition and alkylation reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition followed by a stereoselective alkylation to yield the desired product . Similarly, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, involves a Grignard reaction, oxidation, substitution, oximation, and reduction, with the final reduction step optimized for environmental friendliness and high yield .

Molecular Structure Analysis

The molecular structure of amines can be significantly affected by the degree of N-methylation. Sequential N-methylation of diaminonaphthalene derivatives has been shown to modulate both ground- and excited-state oxidation potentials. Inductive effects from monomethylamino substituents decrease the ground-state oxidation potential, while steric effects from dimethylamino substituents increase it due to conformational constraints that limit electron delocalization .

Chemical Reactions Analysis

The reactivity of amines with other chemical groups can lead to a variety of chemical transformations. For example, methylamine has been demonstrated to be an effective reagent for removing a phthaloyl protecting group from nitrogen at room temperature, which is useful in the Gabriel synthesis of primary amines and peptide synthesis . This reactivity is due to the consecutive occurrence of rapid processes, including methylaminolysis and intramolecular catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. The electrochemical and spectroscopic properties of a series of 1,5-diaminonaphthalene derivatives, for example, show that N-methylation affects absorption and emission properties, with excited-state oxidation potentials being lower for monomethylamine derivatives compared to dimethylamino derivatives . These properties are crucial for understanding the behavior of amines in various chemical environments and applications.

Wissenschaftliche Forschungsanwendungen

Summary of the Application

1,8-Napthalimides (NIs) have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs show high stability and various fluorescence properties under different conditions .

Methods of Application

Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .

Results or Outcomes

All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .

2. Anion Sensors for Selective Detection

Summary of the Application

The development of anion sensors for selective detection of a specific anion is a crucial research topic .

Methods of Application

The study investigates the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction, and its analogues to clarify the reaction mechanism .

Results or Outcomes

The colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative. The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses, and photo-reduction of methylene blue is mediated by TENI .

3. Multifunctional Material Systems

Summary of the Application

1-Naphthols have been used in the development of efficient multifunctional material systems (MFMS) due to their useful properties and good stability .

Methods of Application

The study systematically studied 1-naphthols, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups .

Results or Outcomes

The study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

4. Chiral Selective Synthesis

Summary of the Application

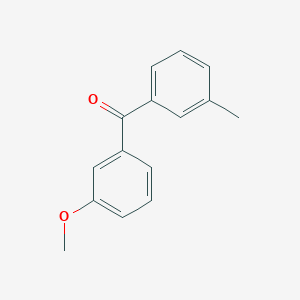

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened .

Methods of Application

The study investigates the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction .

Results or Outcomes

The findings of the study performed by investigating timely progress of reaction on gram scale by drastically changing the process parameters revealed a substantial modification in process variables to achieve desired results .

5. Anti-Corrosion Materials

Summary of the Application

1-Naphthols have been used in the development of efficient anti-corrosion materials due to their high stability and polarity given by the substituents .

Methods of Application

The study systematically studied 1-naphthols, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups .

Results or Outcomes

This study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials .

6. Synthesis of Active Pharma Entities

Summary of the Application

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened .

Methods of Application

The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .

Results or Outcomes

In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction . The synthesized (1R)-(3-methylphenyl)ethan-1-amine could be used for synthesis of different active pharma entities .

Safety And Hazards

3-Methylnaphthalen-1-amine is harmful if swallowed and is suspected of causing cancer . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Transaminases, which are important for the production of chiral amines like 3-Methylnaphthalen-1-amine, have seen significant developments in the past two decades . Future directions in this field could involve further exploration of protein engineering and novel transaminase discovery for application in industrial biocatalysis .

Eigenschaften

IUPAC Name |

3-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEAUBISQMFXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500492 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylnaphthalen-1-amine | |

CAS RN |

50870-10-5 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)

![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)